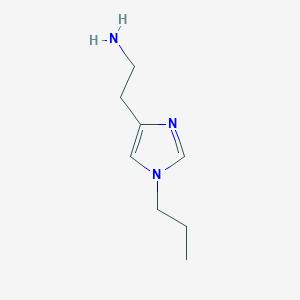

2-(1-Propyl-1H-imidazol-4-yl)éthanamine

Vue d'ensemble

Description

“2-(1-Propyl-1H-imidazol-4-yl)ethanamine” is a chemical compound with the empirical formula C12H17N3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “2-(1-Propyl-1H-imidazol-4-yl)ethanamine”, has been a topic of interest in recent years due to their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

The molecular structure of “2-(1-Propyl-1H-imidazol-4-yl)ethanamine” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms . The SMILES string representation of this compound is NCCC1=NC2=CC=CC=C2N1CCC .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Propyl-1H-imidazol-4-yl)ethanamine” include a molecular weight of 203.28 and a density of 1.1±0.1 g/cm3 . It has a boiling point of 300.2±17.0 °C at 760 mmHg . The compound has 3 freely rotating bonds and a polar surface area of 44 Å2 .Applications De Recherche Scientifique

Activité antituberculeuse

Des dérivés d'imidazole ont été synthétisés et évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis. Des composés comportant une fraction imidazole ont montré un potentiel en tant qu'agents thérapeutiques dans le traitement de la tuberculose .

Activité antibactérienne

Une série de dérivés d'imidazole a été testée pour ses propriétés antibactériennes. Certains composés ont présenté une activité significative contre des bactéries telles que E. coli, S. aureus et B. subtillis, indiquant leur utilisation potentielle dans le développement de nouveaux médicaments antibactériens .

Progrès de la synthèse

Les progrès récents dans la synthèse d'imidazoles substitués mettent en évidence leur importance dans la création de molécules fonctionnelles utilisées dans des applications courantes. La synthèse régiosélecive permet des modifications précises, améliorant leur utilité dans divers domaines .

Potentiel thérapeutique

Le cycle imidazole est une structure commune que l'on retrouve dans de nombreux agents thérapeutiques en raison de sa polyvalence et de sa présence dans les produits naturels. La recherche continue d'explorer le potentiel thérapeutique des composés contenant de l'imidazole dans divers domaines médicaux .

Inhibition enzymatique

Les composés à base d'imidazole ont été étudiés comme inhibiteurs de différentes enzymes, y compris les anhydrases carboniques humaines (hAC). Ces études sont cruciales pour le développement de médicaments ciblant des enzymes spécifiques impliquées dans diverses maladies .

Mécanisme D'action

2-(1-Propyl-1H-imidazol-4-yl)ethanamine is known to act as an agonist at a variety of receptors, including the serotonin and dopamine receptors. Its mechanism of action is thought to involve the binding of the compound to the receptor, leading to the activation of the receptor and the subsequent release of neurotransmitters. This, in turn, leads to the activation of downstream pathways, resulting in a variety of physiological effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine are numerous. It has been found to have anxiolytic and antidepressant effects, as well as analgesic effects. It has also been found to have anticonvulsant and anti-inflammatory effects, as well as effects on memory and learning. In addition, 2-(1-Propyl-1H-imidazol-4-yl)ethanamine has been shown to have cardioprotective and neuroprotective effects, as well as effects on the immune system.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine in laboratory experiments has numerous advantages. It is a highly versatile compound, which makes it a useful tool for the synthesis of a variety of compounds. In addition, it is relatively easy to synthesize, and it is stable in a variety of solvents. However, there are also some limitations to the use of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine in laboratory experiments. It is not water-soluble, and it is relatively expensive. In addition, it can be toxic in high concentrations.

Orientations Futures

There are a number of potential future directions for the use of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine. It could be used to develop new drugs and treatments for a variety of diseases, such as depression and anxiety. It could also be used to develop new compounds for use in laboratory experiments. In addition, it could be used to study the effects of drugs on the body, as well as to study the structure and function of enzymes. Finally, it could be used to study the effects of various environmental factors on the body.

Propriétés

IUPAC Name |

2-(1-propylimidazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-2-5-11-6-8(3-4-9)10-7-11/h6-7H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTHNTKHAXQGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666286 | |

| Record name | 2-(1-Propyl-1H-imidazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

790707-11-8 | |

| Record name | 2-(1-Propyl-1H-imidazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

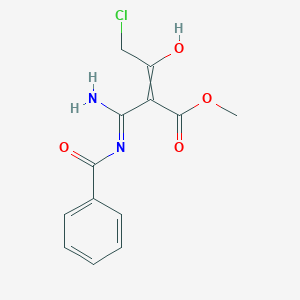

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493716.png)

![3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1493725.png)